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Methyl 2-amino-5-chloro-3-fluorobenzoate

Cat. No.: B12095706
M. Wt: 203.60 g/mol
InChI Key: GVINMZSIRZXBFN-UHFFFAOYSA-N
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Description

Significance of Halogenated Aminobenzoates in Contemporary Organic Chemistry

The introduction of halogen atoms and an amino group to the benzoate (B1203000) structure dramatically influences the molecule's physicochemical properties. tutorchase.comnih.gov Halogenation, the process of adding one or more halogens to a compound, can alter polarity, boiling points, and melting points. tutorchase.com This is due to the high electronegativity of halogens, which creates a dipole moment and can lead to stronger intermolecular forces. tutorchase.compressbooks.pub These modifications are not merely academic; they have profound implications for a compound's biological activity and its behavior in biological systems, including its bioavailability. nih.govpressbooks.pub

The amino group further adds to the complexity and functionality of the molecule. Aminobenzoic acids and their derivatives are known to be important intermediates in the synthesis of various bioactive molecules, including some with antimicrobial and cytotoxic properties. nih.gov

Contextualizing Methyl 2-amino-5-chloro-3-fluorobenzoate within the Class of Functionalized Aromatic Esters

This compound is a functionalized aromatic ester. Its structure, featuring a methyl ester group, an amino group, and two different halogen atoms (chlorine and fluorine) on the benzene (B151609) ring, makes it a molecule of significant interest. While specific data for this exact compound is scarce, we can infer its properties and potential reactivity from its isomers and the corresponding benzoic acids.

Table 1: Properties of Related Halogenated Aminobenzoate Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Methyl 2-amino-3-chloro-5-fluorobenzoate1184351-57-2C8H7ClFNO2203.60
Methyl 2-amino-3-chloro-6-fluorobenzoate1342035-05-5C8H7ClFNO2203.60 nih.gov
2-Amino-5-chloro-3-fluorobenzoic acid1028757-83-6C7H5ClFNO2189.57
Methyl 2-amino-5-chlorobenzoate6342-56-9C8H8ClNO2185.61

Note: The data presented is for isomeric and related compounds and is used to infer the properties of this compound.

The synthesis of such a molecule would likely involve multi-step processes. For instance, the synthesis of a related compound, 2-amino-5-chloro-3-methylbenzoic acid, has been achieved through the chlorination of 2-amino-3-methylbenzoic acid. patsnap.comgoogle.com Similarly, the esterification of the corresponding carboxylic acid is a common route to obtaining the methyl ester. For example, methyl 2-amino-5-chlorobenzoate can be synthesized by the reaction of 2-amino-5-chlorobenzoic acid with methanol (B129727) in the presence of an acid catalyst. prepchem.com

The reactivity of this compound would be dictated by its functional groups. The amino group can undergo diazotization, followed by a variety of substitution reactions. The ester group can be hydrolyzed to the corresponding carboxylic acid or can react with amines to form amides. The aromatic ring itself is susceptible to further electrophilic substitution, with the existing substituents directing the position of the incoming group.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7ClFNO2 B12095706 Methyl 2-amino-5-chloro-3-fluorobenzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7ClFNO2

Molecular Weight

203.60 g/mol

IUPAC Name

methyl 2-amino-5-chloro-3-fluorobenzoate

InChI

InChI=1S/C8H7ClFNO2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,11H2,1H3

InChI Key

GVINMZSIRZXBFN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Cl)F)N

Origin of Product

United States

Synthetic Methodologies for Methyl 2 Amino 5 Chloro 3 Fluorobenzoate and Analogous Scaffolds

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a powerful technique for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. deanfrancispress.comamazonaws.com This process involves identifying key bond disconnections and functional group interconversions.

Key Precursors for Aromatic Ring Functionalization

The synthesis of a polysubstituted benzene (B151609) ring like that in Methyl 2-amino-5-chloro-3-fluorobenzoate requires careful consideration of the directing effects of the substituents. libretexts.orgyoutube.com A common strategy involves a multi-step sequence starting from a less substituted aromatic precursor. libretexts.org For the target molecule, a plausible retrosynthetic analysis would disconnect the ester and the amino group, leading back to a substituted nitrobenzene (B124822) derivative. This is because the nitro group is a meta-director, which can facilitate the introduction of other substituents at the desired positions. libretexts.org

Key precursors for the functionalized aromatic ring often include substituted anilines or nitrobenzenes. sciencedaily.combeilstein-journals.org For instance, a plausible precursor for the target molecule could be a dichlorofluoronitrobenzene. The regiochemistry of the final product dictates the selection of the starting material and the sequence of functional group transformations.

A retrosynthetic approach for a related compound, 3‐amino‐5‐fluoro‐2‐iodobenzoate, starts from commercially available 2‐aminobenzoates with a halogen at the C5 position. researchgate.net This highlights the importance of readily accessible, strategically substituted starting materials.

Approaches to Ester Formation

The methyl ester group in the target molecule can be introduced through several established methods. A common and straightforward approach is the direct esterification of the corresponding carboxylic acid, 2-amino-5-chloro-3-fluorobenzoic acid. sigmaaldrich.com This reaction is typically carried out in methanol (B129727) with an acid catalyst. nih.gov

Alternatively, the ester can be formed from an acyl chloride. The carboxylic acid can be converted to the more reactive acyl chloride using reagents like thionyl chloride, which is then reacted with methanol to yield the methyl ester. wikipedia.org

Another efficient method for the esterification of amino acids involves the use of trimethylchlorosilane (TMSCl) in methanol at room temperature. nih.gov This method has been shown to be effective for a wide range of amino acids, providing good to excellent yields of the corresponding methyl ester hydrochlorides. nih.gov

Established and Novel Synthetic Routes to 2-Aminobenzoate (B8764639) Derivatives

The synthesis of 2-aminobenzoate derivatives is a well-established field, with numerous methods available for their preparation. researchgate.netcore.ac.uk These methods can be broadly categorized into multi-step syntheses from substituted aromatics, direct esterification pathways, and more novel strategies like oxidative ring-opening.

Multi-Step Synthesis from Substituted Aromatics

Multi-step synthesis is a cornerstone of organic chemistry, allowing for the construction of complex molecules from simpler starting materials. libretexts.orguva.nl The synthesis of this compound can be envisioned through a sequence of reactions starting from a suitably substituted benzene derivative.

For example, a synthetic route could begin with the nitration of a dichlorofluorobenzene to introduce the nitro group. Subsequent reduction of the nitro group to an amine, followed by the introduction of the carboxylic acid or ester functionality, would lead to the desired product. The order of these steps is crucial to ensure the correct regiochemistry.

A general strategy for the synthesis of multi-substituted anilines involves the domino rearrangement of ortho-alkylated N-methoxyanilines, promoted by cationic copper catalysts. sciencedaily.com This method offers an efficient way to prepare anilines with multiple substituents in a selective manner. sciencedaily.com Another approach involves the palladium-catalyzed C-H olefination of aniline (B41778) derivatives, providing a direct method for functionalization. uva.nl

The synthesis of 2-amino-5-chlorobenzoic acid, a related compound, has been achieved by the chlorination of anthranilic acid using sulfuryl chloride. prepchem.comguidechem.comchemicalbook.com This intermediate can then be esterified to yield the corresponding methyl ester.

A patent describes a two-step synthesis of 2-amino-5-chlorobenzamide (B107076) starting from anthranilate, which is chlorinated and then reacted with ammonia. google.com This highlights an alternative route to related structures.

Direct Esterification Pathways

As mentioned previously, the most direct route to this compound is the esterification of 2-amino-5-chloro-3-fluorobenzoic acid. sigmaaldrich.com This reaction is typically performed by refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. nih.gov

The use of trimethylchlorosilane (TMSCl) in methanol also provides an efficient one-pot method for the esterification of amino acids. nih.gov This system generates hydrochloric acid in situ, which catalyzes the esterification reaction. nih.gov The reaction proceeds at room temperature and generally gives high yields of the desired methyl ester hydrochloride. nih.gov

ReagentConditionsYieldReference
Methanol, TrimethylchlorosilaneRoom TemperatureGood to Excellent nih.gov
Thionyl Chloride, MethanolNot SpecifiedNot Specified nih.gov
Sulfuric Acid, MethanolNot SpecifiedNot Specified nih.gov

Oxidative Ring-Opening Strategies for 2-Aminobenzoate Synthesis

Novel synthetic strategies can provide more efficient or versatile routes to target molecules. One such strategy is the oxidative ring-opening of certain heterocyclic compounds to generate 2-aminobenzoate derivatives.

For instance, the oxidative cleavage of isatin (B1672199) (1H-indole-2,3-dione) and its derivatives with hydrogen peroxide in the presence of a base is a known method for the synthesis of anthranilic acids (2-aminobenzoic acids). orgsyn.org This approach could potentially be adapted for the synthesis of substituted 2-aminobenzoates. A procedure for the synthesis of 2-amino-3-fluorobenzoic acid involves the oxidative ring-opening of 7-fluoroisatin (B1296980) with hydrogen peroxide in aqueous sodium hydroxide (B78521) solution. orgsyn.org This reaction proceeds at a moderate temperature and, after acidification, provides the desired product in good yield. orgsyn.org

Another innovative approach involves the ring expansion of benzocyclobutenone oxime sulfonates. nih.gov This method allows for the synthesis of 2-phosphorus-substituted indoles, and while not directly yielding a 2-aminobenzoate, it showcases a creative ring-opening strategy that could potentially be adapted. nih.gov

Starting MaterialReagentsProductYieldReference
7-FluoroisatinHydrogen Peroxide, Sodium Hydroxide2-Amino-3-fluorobenzoic acid84-96% orgsyn.org

Advanced Synthetic Techniques and Methodological Innovations

Recent advancements in synthetic chemistry have provided powerful tools for constructing complex molecules like this compound with greater precision and efficiency. These methods often lead to shorter reaction times, higher yields, and purer products compared to traditional approaches.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, utilizing microwave radiation to heat reactions directly and efficiently. benthamdirect.comingentaconnect.com This technique significantly accelerates reaction rates, often reducing completion times from hours to mere minutes. researchgate.netrsc.org For the synthesis of scaffolds analogous to this compound, such as other substituted anilines and benzoates, microwave irradiation proves highly effective.

Amination reactions, a critical step in the synthesis of many anthranilate derivatives, are particularly amenable to microwave assistance. benthamdirect.com Studies comparing conventional heating with microwave irradiation for nucleophilic aromatic substitution reactions demonstrate a dramatic enhancement in both reaction speed and yield. For instance, in the amination of a chloropurine derivative, a reaction analogous to the potential amination of a dichlorofluorobenzene precursor, microwave heating achieved higher yields in a fraction of the time. nih.gov

MethodTemperature (°C)TimeYield (%)
Microwave-Assisted 12010 min72-83
Conventional Heating 12016 h58-75
A comparative study on the amination of a chloropurine derivative, highlighting the efficiency of microwave-assisted synthesis over conventional methods. nih.gov

Furthermore, microwave-assisted protocols have been successfully applied to the synthesis of complex heterocyclic structures from anthranilic acid derivatives. rsc.orgrsc.org These rapid, high-yield reactions underscore the potential of MAOS for the efficient construction of molecules derived from or related to this compound. nih.gov The combination of microwave heating with greener solvents like water has also been reported, further enhancing the sustainability of these synthetic routes. rsc.org

One-pot syntheses, where multiple reaction steps are performed sequentially in the same vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. This approach minimizes handling losses and reduces the use of solvents for purification, making it an economically and environmentally attractive strategy.

Other examples include the one-pot synthesis of quinazolinones from anthranilic acids, amines, and orthoesters, which can be performed under solvent-free conditions with reusable catalysts, achieving excellent yields in short reaction times. researchgate.net These multi-component reactions showcase the power of one-pot sequences to rapidly build molecular complexity from simple, readily available starting materials like substituted anthranilates. mdpi.com

Green Chemistry Principles in Synthetic Development

The integration of green chemistry principles into synthetic planning is crucial for sustainable chemical manufacturing. This involves the deliberate design of processes that reduce or eliminate the use and generation of hazardous substances.

The choice of solvents and reagents is a critical aspect of green chemistry. Traditional syntheses of fluorinated aromatic compounds often rely on hazardous materials. dovepress.com For example, the Balz-Schiemann reaction uses potentially explosive diazonium salts, and other methods may employ toxic reagents like antimony trifluoride (SbF₃) or hydrogen fluoride (B91410) (HF). dovepress.com

Modern approaches focus on safer alternatives. The use of electrophilic fluorinating agents like Selectfluor® is considered a greener option due to its stability and ease of handling. researchgate.net Furthermore, performing reactions in environmentally benign solvents, such as water, is a key goal. Iron-catalyzed cyclization reactions of 2-halobenzoic acids have been successfully carried out in water under microwave irradiation, demonstrating a sustainable approach to forming N-heterocyclic compounds. rsc.org

Solvent-free reaction conditions represent an ideal green chemistry scenario. Mechanochemical synthesis, where reactions are induced by grinding solid reactants together, completely eliminates the need for a solvent and has been used to prepare fluorinated imines. mdpi.com Similarly, one-pot syntheses of quinazolinones from anthranilic acid derivatives have been achieved under solvent-free conditions. researchgate.net

Green StrategyExample ApplicationReference
Benign Solvent Iron-catalyzed cyclization in water rsc.org
Solvent-Free Mechanochemical synthesis of fluorinated imines mdpi.com
Renewable Feedstock Catalytic amination of biomass-derived oxygenates tu-darmstadt.de
Safer Reagents Use of Selectfluor® for fluorination researchgate.net
Examples of Green Chemistry Strategies in the Synthesis of Analogous Compounds.

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. rsc.org Reactions with high atom economy, such as addition reactions, are inherently less wasteful. rsc.org

One-pot syntheses and multi-component reactions are excellent strategies for maximizing atom economy and minimizing waste, as they reduce the number of purification steps where material loss typically occurs. sioc-journal.cnmdpi.com The use of catalysts, especially those that are reusable, is another cornerstone of waste reduction. Heterogeneous catalysts, which can be easily filtered and reused for multiple reaction cycles, are particularly advantageous. researchgate.netmdpi.com

A powerful strategy for improving atom economy is the utilization of waste products as chemical feedstocks. An innovative approach to synthesizing benzoic acids involves the electrochemical reduction of carbon dioxide (CO₂), a greenhouse gas, to carbon monoxide (CO) in situ. researchgate.net This electrochemically generated CO is then used in a palladium-catalyzed hydroxycarbonylation of aryl halides. researchgate.net This process avoids handling toxic CO gas and transforms a waste product into a valuable reagent, representing a highly atom-economical and sustainable pathway. researchgate.net

Optimization of Synthetic Pathways

The development of a robust and scalable synthetic route requires careful optimization of each reaction step. This involves systematically varying parameters such as temperature, solvent, catalyst, and reaction time to maximize yield and purity while minimizing costs and environmental impact.

The synthesis of 2-amino-3-fluorobenzoic acid, a close analog of the target compound's core, has been significantly improved through such optimization. A modified procedure was developed that tripled the yields reported in previous methods and, crucially, eliminated the need for chromatographic purification, making the process more practical for larger scales. orgsyn.org

Similarly, a synthetic route to 3-amino-5-halo-2-iodobenzoates, which are versatile pharmaceutical intermediates, was developed starting from commercially available 2-aminobenzoates. researchgate.netkorea.ac.kr The multi-step pathway, involving nitration, iodination, and reduction, was optimized to be scalable to a 50 mmol level with good yields, demonstrating its practical applicability. researchgate.netkorea.ac.kr

Optimization is often guided by comparing different synthetic methodologies. As seen in the case of microwave-assisted reactions, a direct comparison of reaction conditions can reveal dramatic improvements in efficiency. nih.gov The screening of solvents, catalysts, and bases is a common practice to identify the ideal conditions for a specific transformation, as demonstrated in the development of various photoinduced and catalyzed reactions. researchgate.netacs.org

Yield Enhancement and Selectivity Control

The synthesis of substituted anthranilic acid derivatives often involves multi-step processes where maximizing yield and controlling regioselectivity are paramount. Research into analogous compounds, such as 2-amino-5-chloro-3-methylbenzoic acid, offers valuable insights into achieving these objectives.

One common strategy involves the chlorination of an aminobenzoic acid precursor. The choice of chlorinating agent and reaction conditions significantly influences both yield and the selective placement of the chlorine atom. For instance, in the synthesis of 2-amino-5-chloro-3-methylbenzoic acid from 2-amino-3-methylbenzoic acid, various chlorinating agents have been explored. The use of N-chlorosuccinimide (NCS) or dichlorohydantoin in a suitable solvent like N,N-dimethylformamide (DMF), often in the presence of a radical initiator like benzoyl peroxide, has been shown to be effective.

Controlling the reaction temperature is crucial for selectivity. Reactions are typically run at elevated temperatures, for example, between 90-110 °C, to drive the reaction to completion while minimizing the formation of undesired isomers. The careful addition of the chlorinating agent and monitoring the reaction progress via techniques like liquid chromatography are standard practices to ensure high conversion of the starting material and selectivity for the desired product.

The table below summarizes findings from various reported syntheses of 2-amino-5-chloro-3-methylbenzoic acid, highlighting the impact of different reagents and conditions on the yield.

Starting MaterialChlorinating AgentSolventCatalystTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
2-Amino-3-methylbenzoic acidDichlorohydantoinN,N-DimethylformamideBenzoyl Peroxide90185.999.0
2-Amino-3-methylbenzoic acidDichlorohydantoinN,N-DimethylformamideBenzoyl Peroxide100187.799.5
2-Amino-3-methylbenzoic acidN-chlorosuccinimideN,N-DimethylformamideBenzoyl Peroxide100187.799.3
2-Amino-3-methylbenzoic acidDichlorohydantoinN,N-DimethylformamideBenzoyl Peroxide110187.099.1

This data is based on the synthesis of 2-amino-5-chloro-3-methylbenzoic acid and is presented to illustrate principles applicable to analogous compounds.

Purification Techniques and Scalability Considerations

The purification of the final product and the scalability of the synthetic process are critical considerations for industrial applications. For substituted aminobenzoic acids and their esters, common purification techniques include recrystallization, filtration, and washing.

Following the chlorination reaction, the crude product is often precipitated by pouring the reaction mixture into ice water. This initial separation is followed by filtration and washing of the solid with water to remove inorganic salts and other water-soluble impurities. For instance, in the synthesis of 2-amino-5-chloro-3-methylbenzoic acid, the precipitated solid is filtered and leached with water.

Further purification is typically achieved through recrystallization from a suitable solvent. The choice of solvent is critical for obtaining high purity crystals. For example, methanol has been used to recrystallize 2-amino-5-chloro-3-methylbenzoic acid, yielding a product with high purity. google.com The crude product is dissolved in hot methanol and then cooled to a low temperature (e.g., below 5°C) to induce crystallization, after which the pure solid is collected by suction filtration. google.com

The scalability of these processes is a significant factor. Methods that utilize readily available and inexpensive raw materials, involve simple work-up procedures, and avoid chromatographic purification are generally preferred for large-scale synthesis. The use of cyanuric chloride as a chlorinating agent for the synthesis of 2-amino-5-chloro-3-methylbenzoic acid from isatoic anhydride (B1165640) is an example of a cost-effective approach. google.com The process involves simple filtration and washing steps, making it amenable to industrial scale-up. google.com

The table below outlines purification methods and the resulting purity for 2-amino-5-chloro-3-methylbenzoic acid, demonstrating effective purification strategies.

Crude ProductPurification MethodSolvent(s)Final Purity (%)
2-Amino-5-chloro-3-methylbenzoic acidPrecipitation and washingWater-
2-Amino-5-chloro-3-methylbenzoic acidRecrystallizationMethanol98.5
2-Amino-5-chloro-3-methylbenzoic acidRecrystallizationMethanol98.8

This data is based on the purification of 2-amino-5-chloro-3-methylbenzoic acid and is presented to illustrate principles applicable to analogous compounds.

The development of efficient and scalable synthetic routes is an active area of research, with a focus on reducing hazardous waste, lowering costs, and simplifying operations. google.com These considerations are paramount for the industrial production of this compound and other valuable chemical intermediates.

Reactivity and Derivatization Studies of Methyl 2 Amino 5 Chloro 3 Fluorobenzoate

Electrophilic Aromatic Substitution (EAS) Patterns and Directivity

The regioselectivity of electrophilic aromatic substitution (EAS) on the methyl 2-amino-5-chloro-3-fluorobenzoate ring is determined by the cumulative electronic and steric effects of the substituents. The amino (-NH₂) group is a powerful activating group and a strong ortho-, para-director due to its ability to donate electron density to the ring through resonance. cognitoedu.orgyoutube.commasterorganicchemistry.com Conversely, the chloro (-Cl) and fluoro (-F) groups are deactivating due to their inductive electron withdrawal, yet they are also ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance. youtube.com The methyl ester (-COOCH₃) group is a deactivating and meta-directing group.

In this polysubstituted system, the directing effects of the substituents are competitive. The potent activating effect of the amino group is expected to be the dominant factor in determining the position of electrophilic attack. The available positions for substitution are C4 and C6.

Substitution at C6: This position is para to the amino group and ortho to the chloro group. The strong para-directing effect of the amino group strongly favors substitution at this position.

Substitution at C4: This position is ortho to the amino group and ortho to the fluoro group. While the amino group also directs ortho, this position is sterically more hindered due to the adjacent fluoro and chloro groups.

Therefore, electrophilic substitution is most likely to occur at the C6 position, driven by the powerful para-directing influence of the amino group.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution of this compound

Electrophilic ReagentPredicted Major Product
HNO₃/H₂SO₄Methyl 2-amino-5-chloro-3-fluoro-6-nitrobenzoate
Br₂/FeBr₃Methyl 2-amino-6-bromo-5-chloro-3-fluorobenzoate
SO₃/H₂SO₄4-Amino-2-chloro-6-fluoro-3-(methoxycarbonyl)benzenesulfonic acid

Nucleophilic Aromatic Substitution (SNAr) Reactions

The benzene (B151609) ring of this compound is rendered electron-deficient by the presence of the two halogen atoms and the methyl ester group, making it susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org In SNAr reactions, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group. For this substrate, both chlorine and fluorine can potentially act as leaving groups.

Investigation of Halogen Displacement Reactions

In SNAr reactions, the rate-determining step is typically the nucleophilic attack on the aromatic ring to form a Meisenheimer complex. The stability of this intermediate is enhanced by electron-withdrawing groups. Fluorine, being more electronegative than chlorine, is more effective at stabilizing the negative charge in the Meisenheimer complex through its inductive effect. Consequently, in many cases of SNAr on polyhalogenated aromatic compounds, fluorine is a better leaving group than chlorine. youtube.com

Therefore, it is anticipated that nucleophilic attack will preferentially occur at the C3 position, leading to the displacement of the fluorine atom. However, the outcome can be influenced by the nature of the nucleophile and the reaction conditions.

Table 2: Plausible Products of Nucleophilic Aromatic Substitution on this compound

Nucleophile (Nu⁻)Reagent ExamplePlausible Major Product (Displacement of Fluorine)
Alkoxide (RO⁻)NaOCH₃Methyl 2-amino-5-chloro-3-methoxybenzoate
Amine (R₂NH)PiperidineMethyl 2-amino-5-chloro-3-(piperidin-1-yl)benzoate
Thiolate (RS⁻)NaSPhMethyl 2-amino-5-chloro-3-(phenylthio)benzoate

Transformations at the Ester Functionality

The methyl ester group of this compound can be readily transformed into other functional groups such as carboxylic acids, other esters, amides, and hydrazides.

Hydrolysis to the Corresponding Carboxylic Acid

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-amino-5-chloro-3-fluorobenzoic acid, can be achieved under either acidic or basic conditions. rsc.orgiitd.ac.inrsc.org

Acid-catalyzed hydrolysis: This is typically carried out by heating the ester in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid.

Base-catalyzed hydrolysis (saponification): This involves treating the ester with an aqueous solution of a strong base, like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the resulting carboxylate salt. youtube.com

Table 3: Representative Conditions for the Hydrolysis of this compound

ReactionReagents and ConditionsProduct
Acid Hydrolysis6M HCl (aq), reflux, 4h2-Amino-5-chloro-3-fluorobenzoic acid
Base Hydrolysis1. NaOH (aq), reflux, 2h 2. HCl (aq) to pH < 42-Amino-5-chloro-3-fluorobenzoic acid

Transesterification Reactions with Alcohols

Transesterification allows for the conversion of the methyl ester into other alkyl esters. This reaction is typically catalyzed by either an acid or a base and is driven to completion by using a large excess of the new alcohol. masterorganicchemistry.com

Table 4: Illustrative Transesterification Reactions

Alcohol (R'OH)CatalystProduct
EthanolH₂SO₄Ethyl 2-amino-5-chloro-3-fluorobenzoate
IsopropanolNaOiPrIsopropyl 2-amino-5-chloro-3-fluorobenzoate

Formation of Amides and Hydrazides

The ester can be converted to amides by reaction with primary or secondary amines, and to hydrazides by reaction with hydrazine (B178648). These reactions often require elevated temperatures.

The formation of amides can be achieved by heating the ester with the desired amine, sometimes in the presence of a catalyst. youtube.comiitd.ac.indur.ac.uk The reaction with hydrazine hydrate (B1144303) typically proceeds readily upon heating to yield the corresponding hydrazide.

Table 5: Synthesis of Amide and Hydrazide Derivatives

ReagentConditionsProduct
MethylamineHeat, sealed tube2-Amino-5-chloro-3-fluoro-N-methylbenzamide
Hydrazine hydrateEthanol, reflux2-Amino-5-chloro-3-fluorobenzohydrazide

Reactions Involving the Aromatic Amino Group

The presence of the electron-donating amino group activates the aromatic ring, influencing the regioselectivity of electrophilic substitution reactions. However, its primary role in derivatization often involves reactions directly at the nitrogen atom.

The nucleophilic nature of the aromatic amino group in this compound allows for straightforward acylation and alkylation reactions. These reactions are crucial for introducing a wide range of substituents, thereby modifying the compound's physical and biological properties.

Acylation Reactions:

Acylation of the amino group is typically achieved using acylating agents such as acid chlorides or anhydrides in the presence of a base. The base serves to neutralize the acid byproduct and to deprotonate the amino group, increasing its nucleophilicity. Common solvents for these reactions include dichloromethane, chloroform, or pyridine, which can also act as the base. For instance, the reaction with acetyl chloride would yield the corresponding acetamide (B32628) derivative.

Alkylation Reactions:

Alkylation of the amino group can be performed using alkyl halides. These reactions often require a base to deprotonate the amine, and the reactivity follows the order of alkyl iodides > alkyl bromides > alkyl chlorides. The reaction can proceed to give mono- and di-alkylated products. Control over the degree of alkylation can be challenging and may depend on the stoichiometry of the reactants and the reaction conditions. For example, a domino alkylation-cyclization reaction of propargyl bromides with thioureas has been reported, showcasing a pathway to synthesize 2-aminothiazoles.

Reaction Type Reagent Product Type General Conditions
AcylationAcid Chloride (e.g., Acetyl chloride)N-Acyl derivativeInert solvent, Base (e.g., Pyridine, Triethylamine)
AcylationAcid Anhydride (B1165640) (e.g., Acetic anhydride)N-Acyl derivativeInert solvent, optional catalyst (e.g., DMAP)
AlkylationAlkyl Halide (e.g., Methyl iodide)N-Alkyl derivativePolar solvent, Base (e.g., K2CO3, NaH)

The diazotization of this compound involves the conversion of the primary aromatic amino group into a diazonium salt. This is a versatile intermediate that can be transformed into a wide variety of functional groups through subsequent reactions. The diazotization is typically carried out by treating the amine with nitrous acid (HNO2), which is generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H2SO4), at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

Once formed, the diazonium salt of this compound can undergo several transformations:

Sandmeyer Reaction: This reaction utilizes copper(I) salts to replace the diazonium group with a halide (Cl, Br) or a cyano group (CN). ambeed.com For example, treatment with copper(I) chloride would yield Methyl 2,5-dichloro-3-fluorobenzoate. The Sandmeyer reaction is a well-established method for introducing a range of substituents onto an aromatic ring. chemenu.com

Schiemann Reaction: While not a Sandmeyer reaction, the thermal decomposition of the corresponding tetrafluoroborate (B81430) salt (ArN2+BF4-) can be used to introduce a fluorine atom.

Hydroxylation: Heating the aqueous solution of the diazonium salt can lead to the formation of the corresponding phenol, Methyl 5-chloro-3-fluoro-2-hydroxybenzoate.

Reaction Reagent(s) Product Functional Group
DiazotizationNaNO2, HCl (aq)Diazonium Salt (-N2+Cl-)
Sandmeyer (Chlorination)CuClChloro (-Cl)
Sandmeyer (Bromination)CuBrBromo (-Br)
Sandmeyer (Cyanation)CuCNCyano (-CN)
HydroxylationH2O, heatHydroxyl (-OH)

Exploration of Chemo- and Regioselectivity in Multi-Functionalized Systems

The presence of multiple functional groups on the benzene ring of this compound introduces challenges and opportunities in terms of chemo- and regioselectivity. The outcome of a reaction will depend on the nature of the reagents and the reaction conditions, which can be tuned to favor transformation at a specific site.

Chemoselectivity: This refers to the preferential reaction of one functional group over another. For instance, in reactions with strong, non-nucleophilic bases, deprotonation might occur at the amino group, while under different conditions, hydrolysis of the ester could be favored. The amino group is generally more nucleophilic than the halogens, meaning that reactions with electrophiles will preferentially occur at the nitrogen atom.

Regioselectivity: This relates to the position at which a reaction occurs on the aromatic ring. The directing effects of the existing substituents play a crucial role. The amino group is a strong activating group and is ortho-, para-directing. The chloro and fluoro groups are deactivating but are also ortho-, para-directing. The methyl ester group is a deactivating, meta-directing group.

In electrophilic aromatic substitution reactions, the position of substitution will be a complex interplay of these directing effects. The strong activating effect of the amino group would likely direct incoming electrophiles to the positions ortho and para to it (C3 and C5). However, the C3 position is already substituted with a fluorine atom, and the C5 position with a chlorine atom. The remaining open position, C6, is ortho to the chloro group and meta to the amino group, while the C4 position is para to the amino group and ortho to the fluoro group. The precise outcome would depend on the specific electrophile and reaction conditions.

The synthesis of quinazolines and other heterocyclic systems often relies on the selective reactivity of the amino and ester functionalities of anthranilate derivatives. For example, the amino group can react with a suitable carbonyl compound, followed by cyclization involving the ester group to form the heterocyclic ring.

Advanced Spectroscopic Characterization of Methyl 2 Amino 5 Chloro 3 Fluorobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule, as well as the chemical environment of other NMR-active nuclei such as fluorine-19.

The ¹H NMR spectrum of Methyl 2-amino-5-chloro-3-fluorobenzoate is expected to exhibit distinct signals corresponding to the aromatic protons, the amine protons, and the methyl ester protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene (B151609) ring.

The aromatic region would likely display two signals for the two aromatic protons. The proton at the C-6 position, being ortho to the electron-withdrawing chlorine and para to the electron-donating amino group, would appear as a doublet. The proton at the C-4 position, situated between the fluorine and chlorine atoms, would also present as a doublet, with its chemical shift influenced by these adjacent halogens.

The amino group (-NH₂) protons typically appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration. The methyl ester (-OCH₃) protons would be observed as a sharp singlet, typically in the range of 3.8-3.9 ppm.

Expected ¹H NMR Data:

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected Multiplicity
H-47.0 - 7.3d
H-67.4 - 7.7d
-NH₂4.5 - 5.5br s
-OCH₃3.8 - 3.9s

Note: These are predicted values and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, eight distinct signals are anticipated, corresponding to the seven carbons of the substituted benzene ring and the one carbon of the methyl ester group.

The carbonyl carbon of the ester group is expected to have the highest chemical shift, typically in the range of 165-170 ppm. The aromatic carbons will appear in the 100-160 ppm region, with their specific shifts determined by the attached substituents. The carbon attached to the fluorine atom (C-3) will show a large C-F coupling constant. The methyl ester carbon will be found at a higher field, generally around 52 ppm.

Expected ¹³C NMR Data:

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C=O165 - 170
C-1110 - 115
C-2145 - 150
C-3150 - 155 (d, ¹JCF)
C-4115 - 120
C-5120 - 125
C-6125 - 130
-OCH₃51 - 53

Note: These are predicted values and may vary based on solvent and experimental conditions. 'd' indicates a doublet due to C-F coupling.

¹⁹F NMR is a highly sensitive technique for the detection and characterization of organofluorine compounds. In the case of this compound, a single resonance is expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom at the C-3 position. The chemical shift of this fluorine signal will be influenced by the other substituents on the aromatic ring. For instance, studies on fluorobenzoates have shown that the chemical shifts of fluorine are sensitive to the electronic environment. nih.gov The signal for the fluorine at C-3 would likely appear as a doublet of doublets due to coupling with the adjacent aromatic protons at C-4 and C-2 (if coupling occurs across the amino group).

Two-dimensional (2D) NMR experiments are invaluable for establishing the connectivity within a molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the correlation between protons that are coupled to each other. For this compound, a cross-peak would be expected between the aromatic protons at C-4 and C-6 if there is a discernible long-range coupling.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded carbon and proton atoms. This would definitively assign the proton signals to their corresponding carbon atoms in the aromatic ring and the methyl ester group.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FT-IR spectrum of this compound will show characteristic absorption bands corresponding to its various functional groups.

The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching of the aromatic ring will be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be just below 3000 cm⁻¹.

The most prominent peak in the spectrum is typically the C=O stretching vibration of the ester group, which is expected in the range of 1700-1730 cm⁻¹. The C-O stretching of the ester will show strong absorptions in the 1200-1300 cm⁻¹ region. The C-N stretching vibration usually appears in the 1250-1350 cm⁻¹ range. The C-Cl and C-F stretching vibrations are expected in the fingerprint region, typically below 1100 cm⁻¹ and around 1200-1300 cm⁻¹ respectively.

Expected FT-IR Data:

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (asymmetric)~3450Medium
N-H Stretch (symmetric)~3350Medium
Aromatic C-H Stretch3000 - 3100Medium-Weak
Aliphatic C-H Stretch2850 - 2960Medium-Weak
C=O Stretch (Ester)1700 - 1730Strong
C=C Stretch (Aromatic)1500 - 1600Medium
N-H Bend1600 - 1650Medium
C-O Stretch (Ester)1200 - 1300Strong
C-F Stretch1200 - 1300Strong
C-Cl Stretch700 - 850Strong

Mass Spectrometry (MS)

High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule with high accuracy. By providing a precise mass measurement, HRMS can confirm the molecular formula of this compound.

While experimental HRMS data for the target compound is not published, theoretical calculations for a closely related isomer, Methyl 2-amino-3-chloro-6-fluorobenzoate (C₈H₇ClFNO₂), predict a monoisotopic mass of 203.0149343 Da. uni.lu For this compound, the expected monoisotopic mass would be identical due to it having the same molecular formula.

The high resolution allows for the differentiation between compounds with the same nominal mass but different elemental compositions. The presence of chlorine would be indicated by a characteristic isotopic pattern, with the M+2 peak having an intensity of approximately one-third of the molecular ion peak.

Illustrative HRMS Data:

Ion Adduct Predicted m/z
[M+H]⁺Protonated Molecule204.0222
[M+Na]⁺Sodium Adduct226.0041
[M+K]⁺Potassium Adduct241.9780

This data is illustrative, based on predicted values for an isomer. uni.lu The m/z values represent the most abundant isotope.

In mass spectrometry, after ionization, molecules can break apart into smaller, charged fragments. The pattern of this fragmentation provides valuable information about the molecule's structure. For this compound, the fragmentation pathway would be influenced by the stability of the resulting ions.

Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). The aromatic ring itself is relatively stable, but the substituents can be lost. The presence of halogen atoms can lead to characteristic fragmentation patterns.

A plausible fragmentation pathway for this compound could involve:

Loss of the methyl radical (•CH₃) from the ester group.

Loss of the methoxy (B1213986) radical (•OCH₃) to form an acylium ion.

Loss of carbon monoxide (CO) from the acylium ion.

Cleavage of the C-Cl or C-F bond.

Analysis of these fragmentation patterns helps to confirm the connectivity of the atoms within the molecule.

Electronic Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of this compound would be expected to show absorption bands characteristic of a substituted aminobenzoate.

The benzene ring and its substituents (amino, chloro, fluoro, and methyl ester groups) act as chromophores and auxochromes, influencing the wavelength and intensity of absorption. Typically, substituted benzene rings exhibit two main absorption bands: the E-band (around 200-230 nm) and the B-band (around 250-290 nm). The presence of the amino group is likely to cause a red shift (shift to longer wavelengths) of these bands.

While no specific UV-Vis data for this compound is available, related compounds like 4-chlorophenylazo methyl sulfone show distinct absorbance peaks corresponding to π-π* and n-π* transitions. rsc.org

Expected UV-Vis Absorption Bands:

Transition Expected Wavelength Range (nm)
π → π220 - 250
n → π270 - 320

This table is illustrative and based on general principles for aromatic compounds.

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. This technique is highly sensitive to the molecular structure and environment. Many aromatic compounds, including substituted anilines and benzoates, exhibit fluorescence.

The fluorescence properties of this compound would depend on its electronic structure and the nature of its lowest excited singlet state. The presence of the electron-donating amino group and the electron-withdrawing ester and halogen groups would influence the energy of the emission. The fluorescence spectrum would typically be a mirror image of the lowest energy absorption band.

The study of fluorescence can provide information about the excited state dynamics of the molecule. Factors such as solvent polarity can also affect the fluorescence emission maximum and quantum yield. While no specific fluorescence data for this compound has been reported, related substituted aminobenzoates are known to be fluorescent.

X-ray Diffraction Analysis for Solid-State Structure Elucidation

The definitive method for elucidating the molecular structure of a crystalline solid is single-crystal X-ray diffraction. This technique involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is then analyzed to generate a detailed three-dimensional model of the electron density within the crystal, from which the atomic positions can be determined with high precision.

For a compound like this compound, this analysis would yield crucial bond parameters. These parameters, including the lengths of all covalent bonds (e.g., C-C, C-N, C-O, C-Cl, C-F) and the angles between them, are fundamental to describing the molecule's geometry. However, at present, no single-crystal X-ray diffraction data for this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC) or reported in peer-reviewed scientific literature. Consequently, a data table of its bond parameters cannot be provided.

Following the initial determination of the crystal structure, a process of crystallographic data refinement is undertaken to improve the accuracy and reliability of the model. This computational process involves adjusting the atomic positions, thermal parameters, and other variables to achieve the best possible agreement between the calculated and observed diffraction patterns.

Key metrics are used to validate the quality of the refined structure. These include the R-factor (R1), the weighted R-factor (wR2), and the goodness-of-fit (GooF). Lower values for these indicators generally signify a better fit of the model to the experimental data. As no initial crystallographic data for this compound is available, details regarding its crystallographic data refinement and validation cannot be presented.

In contrast, extensive crystallographic data is available for the related compound, Methyl 2-amino-5-chlorobenzoate . nih.govresearchgate.net For this similar molecule, studies have been published that include detailed tables of its bond lengths, bond angles, and the parameters associated with its crystallographic refinement. nih.govresearchgate.net This information allows for a comprehensive understanding of its solid-state structure, but it cannot be directly extrapolated to the fluorinated analogue, this compound, due to the significant electronic and steric influences of the fluorine atom.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Properties

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. These calculations are instrumental in predicting various molecular properties.

Table 1: Selected Optimized Geometrical Parameters of a Related Compound

Parameter Bond/Angle Value
Bond Length C-Cl 1.735(4) Å
C-N 1.381(5) Å
C=O 1.216(5) Å
C-O 1.348(5) Å
Bond Angle C-C-C (ring) ~120°
O=C-O ~124°

Note: Data is for Methyl 2-amino-5-chlorobenzoate and is provided for illustrative purposes.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. For many organic molecules, this gap is in the range of 3-5 eV. The presence of electron-withdrawing groups like chlorine and fluorine, and electron-donating groups like the amino group, in Methyl 2-amino-5-chloro-3-fluorobenzoate will significantly influence the energies of the HOMO and LUMO. The interplay of these substituents can lead to a smaller HOMO-LUMO gap, suggesting potential for intramolecular charge transfer.

Theoretical vibrational spectra, calculated using methods like DFT, can be a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, it is possible to assign the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. For aromatic compounds, characteristic bands for C-H stretching, C=C ring stretching, and the vibrations of substituent groups are of particular interest. The calculated spectrum of a related molecule, 2-amino-5-chlorobenzophenone, showed good agreement with the experimental FT-IR spectrum after scaling the calculated frequencies. A similar approach for this compound would allow for a detailed understanding of its vibrational properties.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) and their relative energies. For this compound, rotation around the C-C bond connecting the ester group to the benzene (B151609) ring and the C-N bond of the amino group are the primary sources of conformational flexibility. The potential energy surface (PES) maps the energy of the molecule as a function of these rotational angles. The most stable conformers are those that minimize steric hindrance and maximize favorable intramolecular interactions, such as hydrogen bonding.

Intermolecular Interactions and Supramolecular Chemistry

Hydrogen bonding plays a critical role in the structure of this compound. An intramolecular hydrogen bond is expected to form between the amino group (N-H) and the carbonyl oxygen (C=O) of the ester group, creating a stable six-membered ring. This type of intramolecular hydrogen bond is observed in the crystal structure of Methyl 2-amino-5-chlorobenzoate. In addition to this, intermolecular hydrogen bonds involving the amino group and the carbonyl oxygen of neighboring molecules can link the molecules into chains or more complex networks in the solid state. The presence of the electronegative fluorine atom could also lead to weaker C-H···F interactions, further influencing the crystal packing.

Table 2: Hydrogen Bond Geometry in a Related Compound

D—H···A D—H (Å) H···A (Å) D···A (Å) D—H···A (°)
N—H···O (intramolecular) 0.86 2.08 2.713(5) 129
N—H···O (intermolecular) 0.86 2.31 3.066(5) 147

Note: Data is for Methyl 2-amino-5-chlorobenzoate and illustrates typical hydrogen bond parameters.

Investigation of Halogen Bonding Interactions

A comprehensive search of available scientific literature did not yield specific computational studies focused on the halogen bonding interactions of this compound. Halogen bonding is a significant non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In the case of the title compound, both chlorine and fluorine atoms could potentially participate in such interactions. Theoretical investigations would typically involve high-level quantum mechanical calculations to map the electrostatic potential surface of the molecule, identifying regions of positive electrostatic potential (σ-holes) on the halogen atoms, which are indicative of their ability to form halogen bonds. Further studies would involve calculating the interaction energies and geometric parameters of dimers or larger clusters of the molecule to characterize the strength and nature of these bonds. However, at present, specific research detailing these aspects for this compound is not available in the public domain.

Characterization of π-Stacking and Other Non-Covalent Interactions

Computational analysis of π-stacking and other non-covalent interactions for this compound has not been specifically reported in the reviewed literature. The substituted benzene ring in the molecule provides a platform for π-stacking interactions, which are crucial for the packing of aromatic molecules in the solid state and for molecular recognition processes. Computational methods, such as density functional theory (DFT) with dispersion corrections, are standard tools to investigate these interactions. Such studies would typically analyze different possible stacking geometries (e.g., parallel-displaced, T-shaped) and calculate the corresponding interaction energies to determine the most stable configurations. Additionally, other non-covalent interactions like hydrogen bonding (involving the amino group and the ester functionality) and dipole-dipole interactions would also be characterized. While the crystal structure of the related compound, Methyl 2-amino-5-chlorobenzoate, reveals intermolecular N—H⋯O hydrogen bonds that link molecules into chains, a similar detailed analysis for the fluorinated analogue is not currently available. researchgate.netresearchgate.net

Hirshfeld Surface Analysis and Fingerprint Plot Interpretation

There are no published studies that have performed a Hirshfeld surface analysis specifically for this compound. This computational technique is a powerful tool for visualizing and quantifying intermolecular interactions in crystalline solids. The Hirshfeld surface is constructed by partitioning the crystal space into regions where the electron density of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. By mapping properties like dnorm (normalized contact distance) onto this surface, one can identify specific intermolecular contacts and their relative strengths. The corresponding 2D fingerprint plots provide a quantitative summary of the different types of intermolecular contacts. For instance, in a related compound, N-{N-[amino(dimethylamino)methyl]carbamimidoyl}-3-bromobenzenesulfonamide, Hirshfeld analysis showed that H⋯H, O⋯H/H⋯O, and H⋯Br/Br⋯H contacts were the most significant contributors to the crystal packing. nih.gov A similar analysis for this compound would be invaluable in understanding its solid-state architecture, but such data is yet to be reported.

Mechanistic Studies of Reactions via Computational Modeling

No specific computational mechanistic studies for reactions involving this compound were found in the scientific literature. Computational modeling is an essential tool for elucidating reaction mechanisms, allowing for the calculation of transition state structures, activation energies, and reaction pathways. For a molecule like this compound, which is a potential building block in organic synthesis, computational studies could investigate, for example, the mechanisms of its synthesis or its subsequent reactions to form more complex molecules. For instance, the synthesis of the related Methyl 2-amino-5-chlorobenzoate involves the reaction of 2-amino-5-chlorobenzoic acid with thionyl chloride, followed by reaction with methanol (B129727). nih.gov A computational study of this or similar reactions involving the title compound could provide detailed insights into the role of the substituents on the reaction mechanism, but such research has not yet been published.

Applications in Organic Synthesis and Materials Chemistry

Methyl 2-amino-5-chloro-3-fluorobenzoate as a Versatile Synthetic Synthon

In the field of organic chemistry, a "synthon" refers to a building block used to create larger, more complex molecules. This compound is considered a versatile synthon because its different functional groups can undergo a wide range of chemical reactions. The amino group (-NH2) is a nucleophile and can react with various electrophiles, while the methyl ester (-COOCH3) group can be hydrolyzed, amidated, or reduced. The chloro and fluoro substituents modify the electronic properties of the benzene (B151609) ring and can serve as sites for nucleophilic aromatic substitution or cross-coupling reactions.

This compound serves as a valuable intermediate in the synthesis of various organic compounds. nih.govresearchgate.net Its utility stems from the strategic placement of its reactive groups, which allows for sequential and controlled chemical modifications to build intricate molecular frameworks. The interplay between the electron-donating amino group and the electron-withdrawing halogen and ester groups influences the reactivity of the aromatic ring, enabling selective transformations.

Role in the Construction of Advanced Organic Molecules

The utility of this compound extends beyond the initial synthesis of heterocyclic cores. The resulting quinazolines, indoles, and benzothiazoles are themselves advanced organic molecules that serve as platforms for further chemical diversification. genome.jp These scaffolds are frequently used in drug discovery programs and for the development of new organic materials. For example, the chloro-substituent on the heterocyclic framework can be a handle for further functionalization through palladium-catalyzed cross-coupling reactions, allowing for the attachment of various other molecular fragments to fine-tune the molecule's properties.

Potential in Co-Crystal Engineering and Supramolecular Architectures

Co-crystal engineering is a design strategy that brings together two or more different molecules in a crystal lattice through non-covalent interactions, such as hydrogen bonds. This technique is used to modify the physical properties of a molecule, such as solubility and stability.

This compound possesses several functional groups capable of forming strong intermolecular interactions. The amino group can act as a hydrogen bond donor, while the oxygen atoms of the ester group can act as hydrogen bond acceptors. researchgate.net These interactions can link molecules together into chains or more complex networks. nih.gov Furthermore, the chloro and fluoro atoms can participate in halogen bonding, a type of non-covalent interaction that is increasingly used in crystal engineering. mdpi.com The interplay of these different interactions (N-H···O hydrogen bonds, halogen bonds) provides a rich potential for forming co-crystals and designing complex supramolecular architectures with tailored properties. mdpi.com

Future Directions and Emerging Research Avenues

Development of Asymmetric Synthetic Routes to Chiral Derivatives

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry, as the chirality of a molecule can profoundly influence its biological activity. For substituted aminobenzoates like Methyl 2-amino-5-chloro-3-fluorobenzoate, the creation of chiral centers can lead to novel therapeutic agents. Future research is geared towards developing efficient asymmetric methods to produce chiral derivatives.

One promising approach is the use of chiral catalysts. youtube.com These catalysts can direct a reaction to favor the formation of one enantiomer over the other. For instance, methods developed for the asymmetric synthesis of tailor-made amino acids using chiral Nickel(II) complexes could be adapted. nih.gov This involves creating a Schiff base from the aminobenzoate, complexing it with a chiral ligand and a metal, and then performing stereoselective alkylation or other modifications. nih.gov Another strategy involves the "chiral pool" approach, which utilizes readily available chiral molecules from nature, such as amino acids or terpenes, as starting materials or auxiliaries to guide the stereochemistry of subsequent reactions. youtube.com

Research is also focused on racemization-free coupling reagents, which are crucial when constructing larger molecules like peptides where maintaining stereochemical integrity is paramount. rsc.org The development of novel chiral auxiliaries—groups that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction and are later removed—is another active area of investigation. youtube.com These auxiliaries can make reactions that are typically non-selective, highly diastereoselective.

Exploration of Novel Catalytic Systems for Functionalization Reactions

The inherent structure of this compound, with its electron-donating amino group and electron-withdrawing halogen and ester groups, presents a unique electronic landscape for further chemical modification. The exploration of novel catalytic systems is critical for selectively functionalizing the aromatic ring or the existing functional groups.

Late-stage functionalization (LSF), which involves introducing new functional groups into a complex molecule at a late step in the synthesis, is a particularly powerful strategy. nih.govresearchgate.netacs.org Research into new catalysts for C-H activation is a key focus. These catalysts can selectively replace a hydrogen atom on the aromatic ring with another functional group, bypassing the need for pre-functionalized starting materials. For example, cooperative catalysis, using a combination of Lewis acids like B(C₆F₅)₃ and a chiral co-catalyst, has been shown to be effective for the enantioselective C-H functionalization of N-alkylamines. nih.gov

Furthermore, advancements in cross-coupling reactions, such as those catalyzed by palladium, nickel, or copper, will continue to be vital. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the positions of the existing halogen atoms (chlorine and fluorine). The development of catalysts that are more active, stable, and selective for specific positions on the polysubstituted ring is a significant research goal.

Integration of Machine Learning and Artificial Intelligence for Predictive Synthesis

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize organic synthesis by providing predictive tools that can accelerate the discovery and optimization of reaction pathways. rsc.org For complex molecules like this compound, these computational approaches can save significant time and resources.

ML models are being developed to predict the outcomes of chemical reactions with high accuracy. researchgate.net These models can forecast reaction yields, regioselectivity, and even stereoselectivity by learning from vast datasets of known reactions. researchgate.net For instance, a machine learning model has been created to predict the reactive site for electrophilic aromatic substitutions with up to 93% accuracy, using quantum mechanical descriptors as input. nih.govacs.org Such a tool could predict the most likely position for further substitution on the benzene (B151609) ring of the title compound.

AI is also being applied to retrosynthesis, the process of planning a synthesis by working backward from the target molecule. rsc.org By analyzing the structure of this compound and its potential derivatives, AI algorithms can propose novel and efficient synthetic routes that may not be obvious to a human chemist. These predictive models can de-risk synthetic planning and guide chemists toward the most promising experimental conditions. researchgate.net

Advanced In-situ Spectroscopic Monitoring of Reaction Progress

To optimize reaction conditions and ensure process safety and efficiency, a deep understanding of reaction kinetics, mechanisms, and the formation of transient intermediates is essential. Advanced in-situ spectroscopic techniques allow chemists to monitor reactions in real-time without the need to withdraw samples. spectroscopyonline.com

Techniques such as mid-infrared (IR), near-infrared (NIR), and Raman spectroscopy are powerful tools for this purpose. spectroscopyonline.com By inserting a probe directly into the reaction vessel, real-time data on the concentration of reactants, products, and intermediates can be collected. spectroscopyonline.comresearchgate.net This is particularly valuable for reactions that are rapid or involve unstable species. spectroscopyonline.com For instance, monitoring the characteristic vibrational frequencies of the amino or ester groups can provide precise information on the reaction's progress.

Other methods like in-situ Nuclear Magnetic Resonance (NMR) spectroscopy and Energy-Dispersive X-ray Spectroscopy (EDS) in a transmission electron microscope (TEM) can also provide detailed mechanistic insights. acs.orgoxinst.com The data gathered from these techniques is invaluable for optimizing reaction parameters such as temperature, pressure, and catalyst loading, leading to higher yields, improved purity, and more robust chemical processes. spectroscopyonline.com The application of these Process Analytical Technologies (PAT) is becoming increasingly critical in both laboratory-scale research and large-scale manufacturing. spectroscopyonline.com

Q & A

Q. What experimental approaches validate the proposed mechanism of action in biochemical studies?

  • Methodological Answer: Knockout models (e.g., CRISPR-Cas9) or siRNA silencing of target genes can confirm pathway involvement. Isotopic labeling (e.g., ¹⁴C or ³H) tracks metabolic fate. Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantifies binding interactions with putative targets .

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